molecular formula C18H17FN2O3 B2953183 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide CAS No. 921996-26-1

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide

Cat. No. B2953183
CAS RN: 921996-26-1
M. Wt: 328.343
InChI Key: RHJMBDNTGIRJQZ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of oxazepine derivatives and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide and similar compounds play a significant role in the field of organocatalysis. An example includes the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to the development of various seven-member cyclic amines. These reactions exhibit excellent yields, diastereo- and enantioselectivities, showcasing the potential for creating chiral molecules with pharmaceutical applications (Li, Lin, & Du, 2019).

PET Imaging Probes

Radiofluoro-pegylated phenylbenzoxazole derivatives, closely related to the given compound, have been synthesized and evaluated as potential PET imaging probes for detecting cerebral β-amyloid plaques in Alzheimer's disease. These compounds demonstrated high affinity for Aβ(1-42) aggregates and showed promise in initial animal studies, suggesting their utility in diagnosing and monitoring neurodegenerative diseases (Cui et al., 2012).

Antimicrobial Activity

Compounds bearing the fluorobenzamide moiety have been synthesized and tested for their antimicrobial properties. For instance, new 5-arylidene derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Desai, Rajpara, & Joshi, 2013).

Solid Support Synthesis

Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology on solid support has been reported, demonstrating the versatility and applicability of these frameworks in drug discovery. This approach allows for the rapid synthesis of diverse libraries of compounds with potential biological activities, further emphasizing the importance of such scaffolds in medicinal chemistry (Ouyang, Tamayo, & Kiselyov, 1999).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMBDNTGIRJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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